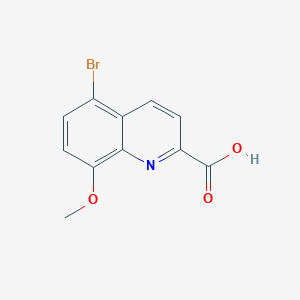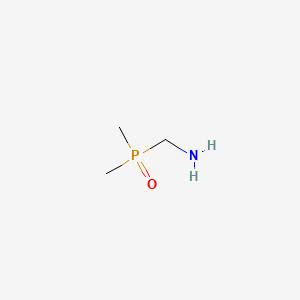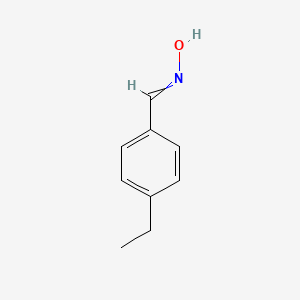
4-ethylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldoxime, where the benzene ring is substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethylbenzaldehyde oxime can be synthesized through the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
4-Ethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve the same synthetic route as described above, scaled up to industrial quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-ethylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
4-ethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal ion it interacts with.
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: The parent compound without the ethyl substitution.
4-Methylbenzaldoxime: Similar structure with a methyl group instead of an ethyl group.
4-Chlorobenzaldoxime: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
4-ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of complexes it forms with metal ions
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3 |
InChI Key |
DCBIVYBFOCPTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


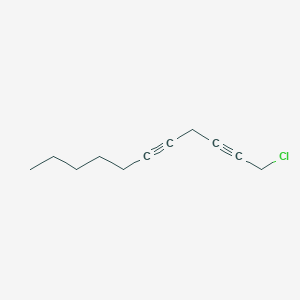
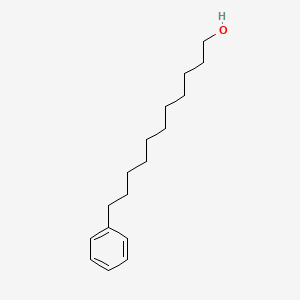

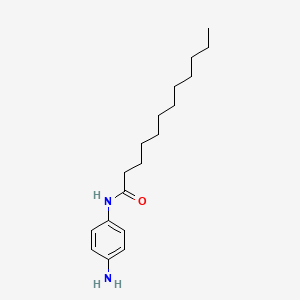
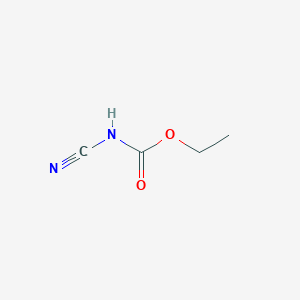
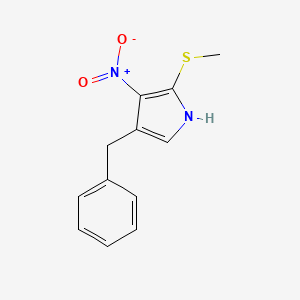
![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)
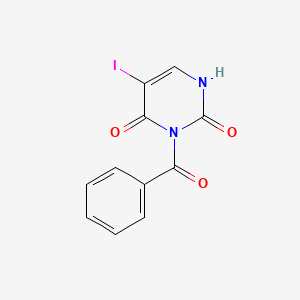
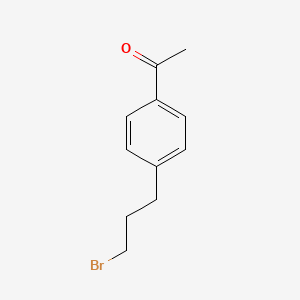

![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
